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Compound of Interest

Dimethyl trans-1,2-
Compound Name: _
cyclopropanedicarboxylate

cat. No.: B1352631

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
dimethyl trans-1,2-cyclopropanedicarboxylate (CAS No. 826-35-7). The information
detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, is essential for the identification, characterization, and quality control
of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for dimethyl trans-1,2-
cyclopropanedicarboxylate. It is important to note that while extensive efforts have been
made to provide accurate experimental data, some values are based on typical ranges
observed for similar chemical structures and data available for analogous compounds due to
the limited availability of complete, publicly accessible experimental spectra for the target
molecule itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data
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Chemical Shift (8)

Coupling Constant

Protons opm Multiplicity (3) Hz
Methoxy (6H) ~3.7 Singlet N/A
Cyclopropyl CH (2H) ~2.1-23 Multiplet

Cyclopropyl CHz (2H) ~1.3-15 Multiplet

13C NMR (Carbon-13 NMR) Data

Carbon Chemical Shift (8) ppm
Carbonyl (C=0) ~172

Methoxy (OCHs) ~52

Cyclopropyl CH ~22

Cyclopropyl CH2 ~15

Note: NMR data is typically recorded in deuterated chloroform (CDCIs). Chemical shifts are

referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Functional Group Wavenumber (cm~?) Intensity
C=0 (Ester carbonyl) stretch ~1730 Strong
C-H (sp?3) stretch ~2950-3000 Medium
C-O (Ester) stretch ~1170-1250 Strong
Cyclopropane C-H stretch ~3050 Medium

Mass Spectrometry (MS)
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m/z Interpretation Relative Abundance
158 [M]* (Molecular ion)

127 [M - OCHs]*

99 [M - COOCHs]*

59 [COOCHSs]*

Note: Mass spectral data is typically acquired via Gas Chromatography-Mass Spectrometry
(GC-MS) with electron ionization (El).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 5-10 mg of liquid dimethyl trans-1,2-cyclopropanedicarboxylate is
dissolved in ~0.6 mL of deuterated chloroform (CDCls).

o A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (0O ppm).
e The solution is transferred to a 5 mm NMR tube.
IH NMR Spectroscopy Protocol:
e Instrument: A 400 MHz or 500 MHz NMR spectrometer.
e Parameters:

Number of scans: 16-32

[¢]

[¢]

Relaxation delay: 1.0 s

Pulse width: 30-45°

[e]
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o Acquisition time: 3-4 s

o Spectral width: -2 to 12 ppm
13C NMR Spectroscopy Protocol:
e Instrument: A 100 MHz or 125 MHz NMR spectrometer.
e Parameters:

o Number of scans: 1024-4096 (or more, depending on sample concentration)

[¢]

Relaxation delay: 2.0 s

Pulse width: 30°

[e]

[e]

Acquisition time: 1-2 s

o

Spectral width: -5 to 220 ppm

[¢]

Decoupling: Proton decoupled.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid Film):

o Asingle drop of dimethyl trans-1,2-cyclopropanedicarboxylate is placed on the surface of
a clean, dry salt plate (e.g., NaCl or KBr).

o Asecond salt plate is carefully placed on top to create a thin, uniform liquid film.
FTIR Spectroscopy Protocol:

¢ Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

e Parameters:

o Number of scans: 16-32
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o Resolution: 4 cm™1
o Spectral range: 4000-400 cm™1

o Abackground spectrum of the clean, empty salt plates is recorded and automatically
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

o Adilute solution of dimethyl trans-1,2-cyclopropanedicarboxylate is prepared in a volatile
organic solvent (e.g., dichloromethane or ethyl acetate).

e The sample is introduced into the gas chromatograph (GC) via an autosampler.
GC-MS Protocol:

e Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
electron ionization (EI) source.

e GC Parameters:

o

Column: A non-polar capillary column (e.g., DB-5ms).

[¢]

Injector temperature: 250°C.

o

Oven temperature program: Initial temperature of 50°C, ramped to 250°C at a rate of
10°C/min.

o

Carrier gas: Helium at a constant flow rate.

e MS Parameters:
o lonization mode: Electron lonization (EIl) at 70 eV.
o Mass range: m/z 40-400.

o Scan speed: 1-2 scans/second.
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Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.
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Caption: General workflow for the spectroscopic analysis of a liquid organic compound.
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Caption: Logical flow from spectroscopic data to structural confirmation.

 To cite this document: BenchChem. [Spectroscopic Profile of Dimethyl trans-1,2-
cyclopropanedicarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1352631#dimethyl-trans-1-2-
cyclopropanedicarboxylate-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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